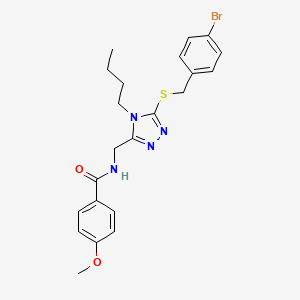

![molecular formula C23H34NO5P B2740041 N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline CAS No. 431885-75-5](/img/structure/B2740041.png)

N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline” is a complex organic compound. It contains an aniline group (a phenyl group attached to an amino group), a phosphorus group attached to two butoxy groups, and a 2,5-dimethoxyphenyl group .

Molecular Structure Analysis

The molecular formula of a similar compound, N-[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline, is C19H26NO5P . The structure would likely be complex due to the presence of multiple functional groups.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Anilines generally undergo reactions like acylation, alkylation, and diazotization . The phosphorus group might undergo reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Anilines are generally polar compounds due to the presence of the amino group .Aplicaciones Científicas De Investigación

Synthesis and Inhibition Studies

Compounds structurally related to N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline have been studied for their potential as inhibitors in biological systems. For instance, the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity highlights the importance of specific structural features for inhibitory activity. These compounds, including variations with different substituents, have shown potential in inhibiting Src-mediated cell proliferation, which is significant for cancer research and treatment strategies (Boschelli et al., 2001).

Emitting Amorphous Molecular Materials

Research into novel classes of color-tunable emitting amorphous molecular materials with desired bipolar character, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and related compounds, has shown significant potential for applications in organic electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses, which are crucial for developing high-performance EL devices emitting multicolor light, including white light (Doi et al., 2003).

Organic Synthesis and Drug Design

In organic synthesis and drug design, the study and development of compounds with similar structural features to N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline have led to insights into DNA-binding properties and the synthesis of novel quinazoline derivatives. These compounds have been evaluated for their cytotoxic activities and potential as DNA intercalating agents, which could have implications for developing new therapeutics (Garofalo et al., 2010).

Environmental and Analytical Applications

Some studies have focused on environmental and analytical applications, such as the design of voltammetric sensors for analyzing pollutants in water samples. A specific study utilized a novel catechol derivative, structurally related to the compound of interest, as a high-quality modifier for the electrocatalytic analysis of thiosulfate and its simultaneous analysis with other pollutants. This highlights the potential of such compounds in developing advanced materials for environmental monitoring and remediation (Keivani et al., 2017).

Mecanismo De Acción

Target of Action

It’s structurally similar to 2,5-dimethoxyphenethylamine , a psychedelic and a substituted amphetamine , which primarily targets serotonin receptors in the brain .

Mode of Action

Based on its structural similarity to 2,5-dimethoxyphenethylamine , it may interact with serotonin receptors, leading to altered neurotransmission and resulting in various psychoactive effects .

Biochemical Pathways

Phosphonate compounds are known to regulate important biological functions . They are characterized by high chemical stability due to the replacement of P–O bonds with C–P bonds in phosphonate derivatives .

Pharmacokinetics

Similar compounds like 2,5-dimethoxyphenethylamine are generally taken orally .

Safety and Hazards

Propiedades

IUPAC Name |

N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c1-5-7-16-28-30(25,29-17-8-6-2)23(24-19-12-10-9-11-13-19)21-18-20(26-3)14-15-22(21)27-4/h9-15,18,23-24H,5-8,16-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRRKFRMDRKNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=CC=C2)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)

![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2739970.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2739973.png)

![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2739975.png)

![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)

![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)